2-(3,5-Dimethylphenyl)acetaldehyde
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Overview
Description
Spiroindanyloxymorphone: is a synthetic compound that belongs to the class of δ-opioid receptor agonists. It is a derivative of oxymorphone and is primarily used in scientific research. The compound is known for its selective binding to δ-opioid receptors, making it a valuable tool in the study of opioid receptor pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiroindanyloxymorphone involves multiple steps, starting from oxymorphoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: While spiroindanyloxymorphone is primarily synthesized for research purposes, industrial production methods would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as chromatography to obtain high-purity compounds. The scalability of the synthesis process is crucial for producing sufficient quantities for extensive research .
Chemical Reactions Analysis
Types of Reactions: Spiroindanyloxymorphone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Spiroindanyloxymorphone has several scientific research applications, including:
Chemistry: It is used to study the structure-activity relationships of δ-opioid receptor agonists and to develop new compounds with improved pharmacological profiles.
Biology: The compound helps in understanding the role of δ-opioid receptors in various biological processes, including pain modulation and mood regulation.
Medicine: Research involving spiroindanyloxymorphone contributes to the development of new analgesics and treatments for opioid-related disorders.
Mechanism of Action
Spiroindanyloxymorphone exerts its effects by selectively binding to δ-opioid receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating pain, mood, and other physiological processes. Upon binding, spiroindanyloxymorphone activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesic and mood-altering effects .
Comparison with Similar Compounds
Oxymorphone: The parent compound from which spiroindanyloxymorphone is derived.
Naltrexone: Another opioid receptor ligand with different receptor selectivity.
Hydromorphone: A structurally related compound with distinct pharmacological properties.
Uniqueness: Spiroindanyloxymorphone is unique due to its selective binding to δ-opioid receptors, which distinguishes it from other opioid receptor ligands that may have broader or different receptor affinities. This selectivity makes it a valuable tool for studying the specific roles of δ-opioid receptors in various physiological and pathological processes .
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-5-9(2)7-10(6-8)3-4-11/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHGYQMHCQYIRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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